molecular formula C20H22Cl2O4 B5089113 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene

4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene

Cat. No. B5089113
M. Wt: 397.3 g/mol
InChI Key: XALZUEUDQRIRPD-UHFFFAOYSA-N
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Description

4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene, also known as GW501516, is a synthetic drug that is categorized as a PPARδ receptor agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has also been studied for its potential use in enhancing athletic performance.

Mechanism of Action

4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene works by activating the PPARδ receptor, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPARδ receptor leads to an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in an increase in energy production and endurance. 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene has also been shown to reduce inflammation and improve insulin sensitivity.
Biochemical and Physiological Effects:
4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, increased mitochondrial biogenesis, improved glucose metabolism, reduced inflammation, and improved insulin sensitivity. These effects have been observed in both animal and human studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments is its ability to activate the PPARδ receptor, which can be useful in studying the role of this receptor in various physiological processes. However, one limitation of using 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene is its potential for off-target effects, as it can also activate other PPAR receptors and nuclear receptors. It is important to use appropriate controls and dosages when studying the effects of 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments.

Future Directions

There are several future directions for research on 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene, including further studies on its potential use in treating metabolic and cardiovascular diseases, as well as its potential use in enhancing athletic performance. Additionally, more research is needed to fully understand the mechanism of action of 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene and its potential for off-target effects. Finally, the development of more selective PPARδ agonists may provide a safer and more effective alternative to 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene.
In conclusion, 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene is a synthetic drug that has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, as well as its potential use in enhancing athletic performance. Its mechanism of action involves activation of the PPARδ receptor, leading to several biochemical and physiological effects. While there are advantages to using 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene in lab experiments, it is important to be aware of its potential for off-target effects. Further research is needed to fully understand the potential benefits and limitations of 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene.

Synthesis Methods

The synthesis of 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene involves several steps, including the reaction of 2-methoxybenzaldehyde with allyl bromide, followed by the reaction of the resulting product with 2-(2-(2,4-dichlorophenoxy)ethoxy)ethanol. The final product is then purified through column chromatography. The synthesis of 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene has been extensively studied for its potential use in treating metabolic and cardiovascular diseases, such as obesity, dyslipidemia, and type 2 diabetes. It has also been studied for its potential use in enhancing athletic performance, as it has been shown to increase endurance and improve muscle metabolism. However, it is important to note that the use of 4-allyl-1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene for athletic performance enhancement is banned by the World Anti-Doping Agency.

properties

IUPAC Name

2,4-dichloro-1-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2O4/c1-3-4-15-5-7-19(20(13-15)23-2)26-12-10-24-9-11-25-18-8-6-16(21)14-17(18)22/h3,5-8,13-14H,1,4,9-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALZUEUDQRIRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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